molecular formula C13H10Br2N2O B14739553 Benzoic acid, 2-(2,4-dibromophenyl)hydrazide CAS No. 2516-45-2

Benzoic acid, 2-(2,4-dibromophenyl)hydrazide

Cat. No.: B14739553
CAS No.: 2516-45-2
M. Wt: 370.04 g/mol
InChI Key: VJLVLFDGRRLRMG-UHFFFAOYSA-N
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Description

Benzoic acid, 2-(2,4-dibromophenyl)hydrazide is a chemical compound known for its unique structure and properties. It belongs to the class of hydrazides, which are derivatives of hydrazine. This compound is characterized by the presence of a benzoic acid moiety attached to a 2,4-dibromophenyl group via a hydrazide linkage. Its molecular formula is C7H5Br2N2O, and it has various applications in scientific research and industry.

Preparation Methods

The synthesis of benzoic acid, 2-(2,4-dibromophenyl)hydrazide typically involves the reaction of 2,4-dibromobenzoyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

2,4-dibromobenzoyl chloride+hydrazine hydratebenzoic acid, 2-(2,4-dibromophenyl)hydrazide+HCl\text{2,4-dibromobenzoyl chloride} + \text{hydrazine hydrate} \rightarrow \text{this compound} + \text{HCl} 2,4-dibromobenzoyl chloride+hydrazine hydrate→benzoic acid, 2-(2,4-dibromophenyl)hydrazide+HCl

The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization from a suitable solvent .

Chemical Reactions Analysis

Benzoic acid, 2-(2,4-dibromophenyl)hydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine group.

    Substitution: The bromine atoms in the 2,4-dibromophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols .

Scientific Research Applications

Benzoic acid, 2-(2,4-dibromophenyl)hydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-(2,4-dibromophenyl)hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the bromine atoms can participate in halogen bonding, further influencing the compound’s activity. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Benzoic acid, 2-(2,4-dibromophenyl)hydrazide can be compared with other hydrazide derivatives, such as:

    Benzoic acid, 2-(2,4-dichlorophenyl)hydrazide: Similar structure but with chlorine atoms instead of bromine.

    Benzoic acid, 2-(2,4-difluorophenyl)hydrazide: Contains fluorine atoms instead of bromine.

    Benzoic acid, 2-(2,4-diiodophenyl)hydrazide: Contains iodine atoms instead of bromine.

The presence of different halogen atoms can significantly influence the compound’s reactivity, biological activity, and physical properties .

Properties

CAS No.

2516-45-2

Molecular Formula

C13H10Br2N2O

Molecular Weight

370.04 g/mol

IUPAC Name

N'-(2,4-dibromophenyl)benzohydrazide

InChI

InChI=1S/C13H10Br2N2O/c14-10-6-7-12(11(15)8-10)16-17-13(18)9-4-2-1-3-5-9/h1-8,16H,(H,17,18)

InChI Key

VJLVLFDGRRLRMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC2=C(C=C(C=C2)Br)Br

Origin of Product

United States

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